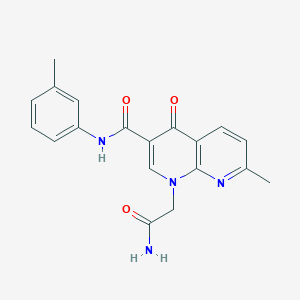

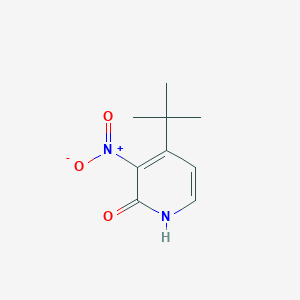

![molecular formula C18H18N2O3S B3016580 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide CAS No. 1311998-85-2](/img/structure/B3016580.png)

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

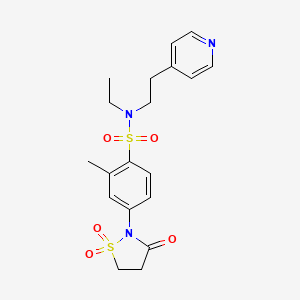

The compound “2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide” is a complex organic molecule. It contains an isoquinoline backbone, which is a common structure in many biologically active molecules . The molecule also contains a sulfonyl group and a carboxamide group.

Molecular Structure Analysis

The molecule has a complex structure with multiple functional groups. It includes an isoquinoline backbone, a phenylethenyl group, a sulfonyl group, and a carboxamide group.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of H-pyrazolo[5,1-a]isoquinolines : A study by Li and Wu (2011) describes a multicomponent reaction that involves 2-alkynylbenzaldehyde and sulfonohydrazide, which generates H-pyrazolo[5,1-a]isoquinolines. This process includes copper(II)-catalyzed oxidation and showcases the chemical versatility of similar compounds in organic synthesis (Li & Wu, 2011).

Pd(II)-Catalyzed Sulfonylation : Rao et al. (2015) demonstrated a Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds with sodium arylsulfinates using an 8-aminoquinoline auxiliary. This highlights the role of sulfonylation in modifying chemical structures, relevant to compounds like 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide (Rao et al., 2015).

Biological Applications

Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis : Juszczak and Russell (1989) explored the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte (CTL) activity. They found that these compounds modulate CTL-mediated lysis and cellular proliferation, indicating potential applications in immunology and cancer research (Juszczak & Russell, 1989).

Anticancer Properties : A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which is structurally similar, showed significant cytotoxic activity against various human cancer cell lines. This suggests the potential of isoquinoline derivatives in developing anticancer agents (Ravichandiran et al., 2019).

Catalysis and Organic Synthesis

Visible Light-Promoted Synthesis : Liu et al. (2016) described the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones using a visible-light-promoted reaction. This study highlights the applicability of such compounds in light-mediated chemical reactions, which is a growing field in organic chemistry (Liu et al., 2016).

Nickel-Catalyzed Synthesis : Reddy et al. (2015) achieved direct sulfenylation and sulfonylation of benzamide derivatives using a Ni catalyst. This underscores the importance of catalytic processes involving compounds like this compound in synthesizing complex organic molecules (Reddy et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c19-18(21)17-16-9-5-4-8-15(16)10-12-20(17)24(22,23)13-11-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H2,19,21)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGINEVRHFPSDPV-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)